molecular formula C16H14O3 B161816 (S)-4-Methoxydalbergione CAS No. 2543-95-5

(S)-4-Methoxydalbergione

Cat. No. B161816
CAS RN: 2543-95-5
M. Wt: 254.28 g/mol
InChI Key: RGSUZUQISVAJJF-LBPRGKRZSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and structural formula. Information about its source or synthesis might also be included.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Chemical Reactivity and Structure

  • Reactivity Analyses : A study utilized vibrational spectroscopy and quantum chemical calculations to analyze the structure and reactivity of 4-methoxydalbergione (MD). It was found that the chemical reactivity of one conformer (MD II) is higher than the others, indicating a variation in chemical properties based on structure (Shweta et al., 2019).

Medical Research Applications

  • Cancer Research : 4-Methoxydalbergione (4-MD) has been studied for its effects on various types of cancer. It is found to inhibit the proliferation and migration of esophageal carcinoma cells by inactivating the NF-κB signaling pathway (Ming Li et al., 2023). Another study showed that 4-MD upregulates GADD45G in human liver cancer cells, suggesting its potential as an anticancer agent (L. Zeng et al., 2023). Additionally, 4-MD has demonstrated inhibitory effects on the growth of bladder cancer cells by inducing autophagy and inhibiting the Akt/ERK signaling pathway (Hai-yan Du et al., 2022).

Synthesis and Characterization

  • Stereoselective Synthesis : The stereoselective synthesis of (R)- and (S)-4-Methoxydalbergione via asymmetric catalytic hydrogenation was developed, providing access to this compound with high enantiomeric purity (P. Bissel et al., 1999).

Biochemical and Molecular Studies

  • Flavonoid Analysis : (S)-4-Methoxydalbergione was identified among other flavonoids in Dalbergia odorifera, with some of these compounds showing antiallergic and anti-inflammatory activities (S. Chan et al., 1998).

Environmental and Other Applications

  • Determination in Dalbergia Sissoo : A study established an HPLC method for quantitative determination of 4-methoxydalbergione in Dalbergia sissoo, an important source of timber (Lincoln Ra, 2016).

Safety And Hazards

This would include a discussion of the compound’s toxicity, flammability, environmental impact, and other safety concerns.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its chemistry or biology, etc.


Please note that the availability and depth of information in each of these sections would depend on how extensively the compound has been studied. For a less well-known compound, some of these sections might be very brief or not applicable. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154141
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Methoxydalbergione

CAS RN

2543-95-5
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2543-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
HW Schmalle, OH Jarchow, BM Hausen… - … Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structure of (R,S)-4-methoxydalbergione, C16H14O3 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 9 scripts.iucr.org
P Bissel, A Nazih, R Sablong, JP Lepoittevin - Organic Letters, 1999 - ACS Publications
(R)-(+)- and (S)-(−)-4-methoxydalbergione were synthesized in seven steps with an enantiomeric excess of up to 95% using an asymmetric catalytic hydrogenation step with [Rh((S,S)-…
Number of citations: 32 pubs.acs.org
P Bissel, R Sablong, JP Lepoittevin - Tetrahedron: Asymmetry, 1995 - Elsevier
Compound 7, a precursor in the synthesis of 4-methoxybalbergione, was prepared from compound 6 with an enantiomeric excess of 17 to 94% by asymmetric catalytic hydrogenation …
Number of citations: 20 www.sciencedirect.com
SC Chan, YS Chang, JP Wang, SC Chen… - Planta …, 1998 - thieme-connect.com
Three new flavonoids,(3R)-4′-methoxy-2′, 3, 7-trihydroxyisoflavanone (11), 7-methoxy-3, 3′, 4′, 6-tetrahydroxyflavone (18), and 2′, 7-dihydroxy-4′, 5′-dimethoxyisoflavone (22)…
Number of citations: 219 www.thieme-connect.com
Y Luan, SE Schaus - Journal of the American Chemical Society, 2012 - ACS Publications
Chiral biphenols were found to catalyze the enantioselective asymmetric addition of aryl- or alkenylboronates to o-quinone methides. Substituted 2-styryl phenols were obtained in good …
Number of citations: 197 pubs.acs.org
L Caruana, M Mondatori, V Corti… - … A European Journal, 2015 - Wiley Online Library
A new approach to the utilization of highly reactive and unstable ortho‐quinone methides (o‐QMs) in catalytic asymmetric settings is presented. The enantioselective reactions are …
DMX Donnelly, J O'Reilly, WB Whalley - Phytochemistry, 1975 - Elsevier
The heartwood of Dalbergia melanoxylon has yielded new examples of known neoflavanoid types. The isolates included 4-phenylcoumarins, (S)-4-methoxydalbergiones and …
Number of citations: 43 www.sciencedirect.com
L Conde‐Salazar, AG Diez, F Rafeensphrger… - Contact …, 1980 - Wiley Online Library
… In a second test procedure the specific contact allergens of Pao ferro (R-3,4-dimethoxydalbergione), Brazilian and Indian rosewood (R- and S-4-methoxydalbergione = racemate; S-4,4' -…
Number of citations: 44 onlinelibrary.wiley.com
C Pföhler, W Tilgen - Allergologie Select, 2018 - ncbi.nlm.nih.gov
Background: Late-type sensitizations against wood are rare and are mostly seen in patients with occupational contact with saw dust. Generally, commercial wooden products only lead …
Number of citations: 1 www.ncbi.nlm.nih.gov
B Rojas‐Hijazo, A Lezaun, BM Hausen… - Contact …, 2007 - Wiley Online Library
Exotic wood species are used in the manufacture of furniture, musical instruments, tool handles, and other wooden items. Exposure to sawdust of the wood can produce dermatitis on …
Number of citations: 20 onlinelibrary.wiley.com

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